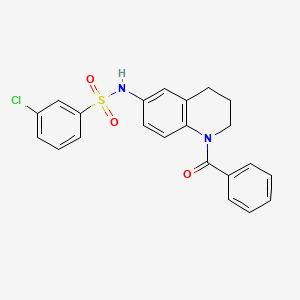

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide

CAS No.: 946258-69-1

Cat. No.: VC11950399

Molecular Formula: C22H19ClN2O3S

Molecular Weight: 426.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946258-69-1 |

|---|---|

| Molecular Formula | C22H19ClN2O3S |

| Molecular Weight | 426.9 g/mol |

| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzenesulfonamide |

| Standard InChI | InChI=1S/C22H19ClN2O3S/c23-18-9-4-10-20(15-18)29(27,28)24-19-11-12-21-17(14-19)8-5-13-25(21)22(26)16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,24H,5,8,13H2 |

| Standard InChI Key | NVQSODQYVISYSB-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 |

| Canonical SMILES | C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 |

Introduction

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide is a complex organic compound featuring a benzoyl group linked to a tetrahydroquinoline moiety, along with a sulfonamide group. This compound is notable for its unique structural features and potential biological activity. The molecular formula of this compound is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 350.42 g/mol, as reported in some sources.

Synthesis and Chemical Reactivity

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. These reactions can include condensation, substitution, and other organic transformations to assemble the complex structure of the compound. The chemical reactivity of this compound can be explored through various types of reactions, such as nucleophilic substitutions and electrophilic additions, which highlight its versatility in synthetic organic chemistry.

Biological Activity and Potential Applications

Research indicates that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide exhibits significant biological activity. It has been shown to interact with specific molecular targets within biological systems, potentially inhibiting enzyme activities and interfering with cellular signaling pathways. The sulfonamide group's known antibacterial properties suggest that this compound may have antimicrobial effects as well.

| Biological Activity | Potential Applications |

|---|---|

| Enzyme Inhibition | Therapeutic drug development |

| Cellular Signaling Interference | Research tool for cellular biology |

| Antimicrobial Effects | Development of antimicrobial agents |

Interaction Studies and Therapeutic Potential

Interaction studies involving N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide focus on its binding affinity with target proteins or enzymes. Techniques such as surface plasmon resonance and isothermal titration calorimetry can provide insights into the compound's therapeutic potential and guide further modifications for enhanced efficacy.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide. For example, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide and N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide exhibit potential anticancer and antimicrobial activities, respectively. The unique combination of structural elements in N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide enhances its interactions with biological targets compared to these related compounds.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide | Similar tetrahydroquinoline with cinnamamide substituent | Potential anticancer properties |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide | Contains a methyl group on the benzene ring | Antimicrobial activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume